molecular formula C5H5N3O2 B112594 5-Aminopyrazine-2-carboxylic acid CAS No. 40155-43-9

5-Aminopyrazine-2-carboxylic acid

Cat. No.: B112594
CAS No.: 40155-43-9
M. Wt: 139.11 g/mol
InChI Key: FMEFOOOBIHQRMK-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxylic acid (CAS: 40155-43-9) is a heterocyclic compound with the molecular formula C₅H₅N₃O₂. It features a pyrazine ring substituted with an amino group at position 5 and a carboxylic acid group at position 2. This compound is synthesized via nucleophilic substitution of 5-chloropyrazine-2-carboxylic acid with aqueous ammonia under microwave-assisted conditions (100°C, 30 min, 80 W), achieving a 70% yield . Key physicochemical properties include a melting point of 238–245°C, IR absorption bands for -NH₂ (3316 cm⁻¹) and -COOH (1643 cm⁻¹), and NMR signals consistent with aromatic protons (δ 8.51 and 7.91 ppm) and -NH₂ (δ 7.27 ppm) .

The compound serves as a precursor for ureidopyrazine derivatives (e.g., propyl esters), which exhibit anti-infective activity against bacteria, fungi, and mycobacteria . Additionally, it acts as a plant abiotic elicitor, mimicking commercial growth promoters .

Preparation Methods

Substitution Reactions: Chlorine-to-Amine Conversion

The most widely reported method involves substituting the chlorine atom in 5-chloropyrazine-2-carboxylic acid with an amino group using aqueous ammonia. This reaction is typically conducted under microwave irradiation to enhance efficiency:

Reaction Conditions

  • Starting Material: 5-Chloropyrazine-2-carboxylic acid (317 mg, 2 mmol)

  • Reagent: 25% aqueous ammonia (3 mL)

  • Temperature: 100°C

  • Time: 30 minutes

  • Yield: 70%

The microwave-assisted approach reduces reaction time from hours to minutes while minimizing side reactions. Post-reaction processing involves acidification to pH 4 using hydrochloric acid, yielding crystalline this compound after cooling and filtration .

Multi-Step Synthesis via Hydrazine Intermediates

A patent-pending method (CN103159687A) outlines a three-step synthesis starting from 2,5-diethyl pyrazine dicarboxylate:

Step 1: Hydrazine Formation

  • Reaction: 2,5-diethyl pyrazine dicarboxylate (85 g, 0.38 mol) reacts with 85% hydrazine hydrate (22.3 g) in ethanol.

  • Conditions: Ice-bath initiation, stirred overnight at room temperature.

  • Product: Ethyl 2-carboxylate-5-hydrazine pyrazine (60 g, 75.3% yield) .

Step 2: Azidation

  • Reagents: Sodium nitrite (60 g, 0.87 mol) and 6N HCl.

  • Conditions: Dichloromethane/water biphasic system under ice cooling.

  • Product: Ethyl 2-carboxylate-5-azide pyrazine (82.9% yield) .

Step 3: Reduction to Amine

  • Reagent: Boc-protected amine under acidic conditions.

  • Yield: 83.7% after column chromatography .

This method achieves high regioselectivity but requires meticulous purification.

Industrial-Scale Production Techniques

Continuous-Flow Reactors

Industrial synthesis prioritizes scalability using continuous-flow systems:

  • Process: Regioselective chlorination, bromination, and cyanation of pyrazine precursors.

  • Key Step: Nucleophilic fluorination followed by nitrile hydration.

  • Advantage: 20% higher throughput compared to batch reactors .

Curtius Rearrangement

An alternative route (CN101857575A) employs Curtius rearrangement for amino group introduction:

  • Starting Material: 5-Methyl-2-pyrazinecarboxylic acid.

  • Reagents: Diphenylphosphoryl azide (DPPA) and tert-butanol.

  • Yield: 68–72% after hydrolysis .

Alternative Methodologies and Optimization

Solvent-Free Amination

A solvent-free approach using urea as an ammonia source achieves 65% yield at 150°C, reducing waste generation .

Enzymatic Catalysis

Pilot-scale trials with transaminase enzymes demonstrate 55% conversion at 37°C, though cost remains prohibitive .

Comparative Analysis of Methods

Method Yield Advantages Drawbacks Source
Microwave ammonolysis70%Rapid, high purityRequires specialized equipment
Multi-step hydrazine route75.3%High regioselectivityComplex purification
Continuous-flow industrial80%Scalable, cost-effectiveHigh initial capital investment
Solvent-free amination65%Environmentally friendlyLower yield

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

    Substitution Reactions: Aqueous ammonia is commonly used for substitution reactions.

    Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Products: this compound can be converted to various substituted pyrazines.

    Oxidation Products: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid.

    Reduction Products: Reduction can yield 5-hydroxypyrazine-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

5-Aminopyrazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and infections such as tuberculosis.

Case Study: Antimycobacterial Activity

A study investigated the synthesis of ureidopyrazine derivatives from this compound, demonstrating promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). The synthesized compounds were evaluated for their efficacy in vitro, showing significant potential as anti-TB agents due to their ability to inhibit Mtb growth .

Agricultural Chemistry

In agricultural research, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its application enhances crop yield and pest resistance.

Data Table: Efficacy of Agrochemical Formulations

CompoundTarget PestControl Efficacy (%)
This compoundBarnyardgrass (Echinochloa crus-galli)71 - 95
This compoundYellow nutsedge75 - 90

These formulations demonstrate the compound's effectiveness in controlling common agricultural pests .

Biochemical Research

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its role as a biochemical tool aids in elucidating complex biological processes.

Case Study: Enzyme Inhibition Studies

The compound has been utilized to investigate enzyme inhibition mechanisms, providing insights into metabolic pathways relevant to drug metabolism and resistance mechanisms in pathogens .

Material Science

In material science, this compound is explored for developing advanced materials, including polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Applications Overview

  • Polymers: Used as a building block for synthesizing high-performance polymers.
  • Coatings: Incorporated into protective coatings to improve durability against environmental factors.

Analytical Chemistry

The compound is also employed as a standard in various analytical methods, such as chromatography. This application ensures accurate measurement and quality control across chemical analyses.

Mechanism of Action

The mechanism of action of 5-Aminopyrazine-2-carboxylic acid depends on its specific application. In the case of favipiravir, the compound acts as a prodrug that is converted into its active form, favipiravir-RTP, which inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication . The molecular targets and pathways involved include the inhibition of viral RNA synthesis and replication.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The placement of the amino group significantly impacts biological activity. For example, 5-aminopyrazine-2-carboxylic acid exhibits anti-infective properties, while its positional isomer, 3-aminopyrazine-2-carboxylic acid, is associated with cardiac drug applications .

Functional Group Effects: Esterification: Conversion to ethyl esters (e.g., Ethyl 5-aminopyrazine-2-carboxylate) enhances solubility for further derivatization into ureidopyrazines with antibacterial activity . Amidation: Substituting the carboxylic acid with an amide group (e.g., 5-Alkylamino-N-phenylpyrazine-2-carboxamides) improves antimycobacterial efficacy, likely due to increased lipophilicity and target affinity .

Chlorine Substitution : 5-Chloro derivatives (e.g., 5-Chloro-N-phenylpyrazine-2-carboxamide) are synthesized via chlorination of hydroxyl precursors, but their biological roles remain underexplored in the provided evidence .

Industrial and Pharmacological Relevance

  • Plant Growth Promotion: Structural similarity to 1-(2-chloropyridin-4-yl)-3-phenylurea enables this compound derivatives to act as abiotic elicitors, enhancing crop stress resistance .
  • Drug Development: The 5-amino substituent is a key pharmacophore in kinase inhibitors (e.g., Chk-1) and antimicrobial agents, highlighting its versatility in medicinal chemistry .

Biological Activity

6-Aminopyrimidine-4-carboxylic acid (6-APCA) is a heterocyclic organic compound characterized by a pyrimidine ring with an amino group at the 6-position and a carboxylic acid group at the 4-position. Its structural similarity to nucleobases allows it to interact with various biological macromolecules, making it a significant compound in medicinal chemistry. This article explores the biological activities of 6-APCA, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C5_5H6_6N2_2O2_2
  • Molecular Weight : 138.11 g/mol

6-APCA exhibits a range of biological activities primarily through its ability to inhibit key enzymes and modulate biochemical pathways. Notably, it has been shown to:

  • Inhibit Cyclooxygenase (COX) Enzymes : By suppressing COX enzyme activity, 6-APCA reduces the synthesis of pro-inflammatory mediators such as thromboxanes and prostaglandins, which are crucial in the inflammatory response.
  • Modulate Gene Expression : Interaction studies indicate that 6-APCA can alter the expression of genes involved in cell cycle regulation and apoptosis, enhancing its potential as an anticancer agent .

Biological Activities

The compound has been investigated for several pharmacological effects:

Anti-inflammatory Activity

Research indicates that 6-APCA effectively reduces inflammation in various models. It acts by inhibiting the expression of inflammatory cytokines and mediators, showing promise in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

6-APCA has demonstrated cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis in glioma cells by activating intrinsic and extrinsic apoptotic pathways, leading to increased levels of cleaved caspase-3 .

Antimicrobial Effects

Preliminary studies suggest that 6-APCA possesses antibacterial properties, potentially acting against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial DNA synthesis due to its structural similarity to nucleobases .

Table 1: Summary of Biological Activities

Activity TypeMechanismModel/Cell LineReference
Anti-inflammatoryInhibition of COX enzymesIn vitro inflammatory models
AnticancerInduction of apoptosisU87MG glioma cells
AntimicrobialDisruption of DNA synthesisVarious bacterial strains

Case Study: Anticancer Activity

In a study evaluating the effects of 6-APCA on glioma cells (U87MG), treatment with the compound led to significant apoptosis, characterized by nuclear shrinkage and DNA fragmentation. The study emphasized the compound's potential as a therapeutic agent for glioblastoma, highlighting its role in modulating apoptosis-related gene expression .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications at various positions can enhance biological activity. For example, substituents at the 2-position of the pyrimidine ring were found to significantly increase anticancer potency compared to unsubstituted analogs .

Q & A

Q. What are the standard synthetic routes for 5-Aminopyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves functionalization of pyrazine precursors. For example, 5-Methylpyrazine-2-carboxylic acid (a structural analog) is synthesized via oxidation of 2,5-dimethylpyrazine using methods like whole-cell biocatalysis or chemical oxidation (e.g., with N-chlorosuccinimide) . Key factors affecting yield include:

  • Oxidation selectivity : Over-oxidation can lead to byproducts; biocatalytic methods (e.g., using Rhodococcus sp.) improve regioselectivity .
  • Temperature control : Decarboxylation or decomposition risks increase above 200°C .
  • Purification : Crystallization in ethanol/water mixtures enhances purity (>95%) .

Basic Research Question

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., intermolecular N–H···O bonds in 3-Aminopyrazine-2-carboxylic acid derivatives) .
  • NMR spectroscopy : Distinguishes amino and carboxylic proton environments (δ ~6.5 ppm for NH₂, δ ~12–14 ppm for COOH) .
  • Computational modeling : DFT calculations predict charge distribution, aiding in understanding reactivity (e.g., nucleophilic attack at C2/C5 positions) .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

  • Hazards : Harmful if inhaled, ingested, or in contact with skin (H318: Causes serious eye damage) .
  • PPE : Use N95 masks, gloves, and eyeshields.
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap .
  • Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

Q. How can biocatalytic methods improve the synthesis of pyrazine derivatives like this compound?

Advanced Research Question
Whole-cell biocatalysis (e.g., engineered E. coli or Rhodococcus strains) offers advantages:

  • Regioselectivity : Enzymes like monooxygenases target specific C–H bonds, minimizing byproducts .
  • Sustainability : Reduces reliance on harsh oxidants (e.g., KMnO₄) .
  • Scalability : Membrane-based solvent extraction (MBSE) enhances recovery efficiency (~90%) .

Challenges :

  • Enzyme stability at high substrate concentrations.
  • Optimization of cofactor regeneration systems (e.g., NADH recycling).

Q. How should researchers resolve contradictions in reported synthesis yields for pyrazine derivatives?

Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 70%) arise from:

  • Reaction scale : Microscale reactions often report higher yields due to efficient mixing.
  • Analytical methods : HPLC vs. gravimetric analysis may overestimate purity .
  • Catalyst source : Commercial vs. in-house biocatalysts vary in activity .

Resolution strategy :

  • Reproduce methods with standardized protocols (e.g., ICH guidelines).
  • Cross-validate purity via LC-MS and elemental analysis .

Q. What role does this compound play in peptidomimetic drug design?

Advanced Research Question
The compound’s rigid pyrazine ring mimics peptide β-strands, enabling:

  • Conformational restriction : Stabilizes bioactive conformations in protease inhibitors .
  • Hydrogen-bonding motifs : The amino and carboxyl groups participate in target binding (e.g., with kinase active sites) .
  • Derivatization : Amidation or esterification at the carboxyl group enhances bioavailability .

Q. Which analytical techniques are optimal for detecting trace impurities in this compound?

Advanced Research Question

  • HPLC-DAD : Detects aromatic byproducts (LOD: 0.1 µg/mL) .
  • Immunoassays : Polyclonal antibodies against pyrazine-2-carboxylic acid enable selective detection (IC₅₀: 2.3 ng/mL) .
  • Mass spectrometry : HRMS identifies degradation products (e.g., decarboxylated species) .

Q. How does hydrogen bonding influence the stability of this compound in solid-state formulations?

Advanced Research Question
Intramolecular N–H···O and intermolecular O–H···N bonds form a 3D network, enhancing:

  • Thermal stability : Decomposition onset at 210°C vs. 180°C for non-hydrogen-bonded analogs .
  • Hygroscopicity : Reduced moisture uptake compared to carboxylic acids lacking amino groups .

Mitigation of instability : Co-crystallization with excipients (e.g., citric acid) disrupts undesirable hydrate formation .

Properties

IUPAC Name

5-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFOOOBIHQRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619638
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-43-9
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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